- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,
Cas no 934263-64-6 (N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide)
![N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide structure](https://it.kuujia.com/scimg/cas/934263-64-6x500.png)
934263-64-6 structure
Nome del prodotto:N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
Numero CAS:934263-64-6
MF:C28H40FN3O5SSi
MW:577.783210754395
CID:5672443
N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
-
- Inchi: 1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+/t21-,22-/m1/s1
- Chiave InChI: WZGPIBBCDYPFDI-UQECUQMJSA-N
- Sorrisi: CS(N(C1=NC(C(C)C)=C(/C=C/[C@H]2OC(=O)C[C@H](O[Si](C(C)(C)C)(C)C)C2)C(C2=CC=C(F)C=C2)=N1)C)(=O)=O
Proprietà sperimentali
- Densità: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di fusione: 118 °C
- Punto di ebollizione: 679.7±65.0 °C(Predicted)
- pka: -0.45±0.10(Predicted)
N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
Riferimento
N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Raw materials
N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Preparation Products
N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Letteratura correlata
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
934263-64-6 (N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide) Prodotti correlati
- 2154867-57-7(trans-2-(3-methoxypropyl)aminocyclohexan-1-ol)
- 2138390-10-8(2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolan-3-yl]acetic acid)
- 1904338-85-7(1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)
- 1058195-87-1(2-methyl-N-2-(thiophen-3-yl)ethylbenzamide)
- 43156-11-2(4-(4-bromophenoxy)-1,2-Benzenediamine)
- 1806940-86-2(3-Chloro-6-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)
- 2228142-62-7(3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol)
- 1989672-26-5(N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride)
- 875006-85-2(6,8-dichloro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one)
- 884495-16-3(5-bromo-2-(1,3-dioxolan-2-yl)pyridine)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
